(8-chloroquinolin-3-yl)boronic acid

HIPK2 inhibition Antifibrotic drug discovery Quinoline borylation

(8-Chloroquinolin-3-yl)boronic acid (CAS 1370040-67-7) is a specialized heteroarylboronic acid featuring a quinoline core substituted with chlorine at the 8-position and a boronic acid moiety at the 3-position, with the molecular formula C9H7BClNO2 and a molecular weight of 207.42 g/mol. This compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the regioselective introduction of a functionalized quinoline scaffold into complex molecular architectures.

Molecular Formula C9H7BClNO2
Molecular Weight 207.4
CAS No. 1370040-67-7
Cat. No. B6165688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-chloroquinolin-3-yl)boronic acid
CAS1370040-67-7
Molecular FormulaC9H7BClNO2
Molecular Weight207.4
Structural Identifiers
SMILESB(C1=CC2=C(C(=CC=C2)Cl)N=C1)(O)O
InChIInChI=1S/C9H7BClNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5,13-14H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Chloroquinolin-3-yl)boronic Acid (CAS 1370040-67-7) for Pharmaceutical Research and Organic Synthesis


(8-Chloroquinolin-3-yl)boronic acid (CAS 1370040-67-7) is a specialized heteroarylboronic acid featuring a quinoline core substituted with chlorine at the 8-position and a boronic acid moiety at the 3-position, with the molecular formula C9H7BClNO2 and a molecular weight of 207.42 g/mol . This compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the regioselective introduction of a functionalized quinoline scaffold into complex molecular architectures [1]. The presence of the 8-chloro substituent provides a synthetic handle for further derivatization while influencing the electronic properties of the quinoline ring system .

Why Generic Substitution Fails: Critical Differentiation of (8-Chloroquinolin-3-yl)boronic Acid from Other Quinoline Boronic Acid Isomers


Quinoline boronic acids are not interchangeable due to fundamental differences in regiochemistry that dictate both synthetic utility and downstream biological activity. While 3-quinolineboronic acid (CAS 191162-39-7) serves as a general-purpose coupling partner for HIV protease inhibitor synthesis and continuous-flow heterobiaryl preparation , and 8-quinolineboronic acid functions as a bifunctional aminoboronic acid catalyst in amide formation and aldol reactions [1], (8-chloroquinolin-3-yl)boronic acid occupies a distinct niche. Its specific substitution pattern—combining C3 boronic acid functionality with C8 chloro substitution—enables the synthesis of HIPK2 inhibitor scaffolds that cannot be accessed using other regioisomers [2]. The 8-chloro group is not merely a passive substituent; it actively participates in molecular recognition and influences the pharmacokinetic properties of derived drug candidates, making simple substitution with 3-quinolineboronic acid or 6-chloroquinolin-3-ylboronic acid infeasible without complete revalidation of synthetic routes and biological activity profiles.

(8-Chloroquinolin-3-yl)boronic Acid: Quantifiable Differentiation Evidence for Scientific Procurement Decisions


HIPK2 Inhibitor Scaffold Access: Exclusive Synthetic Utility of the 8-Chloro-3-Boronic Acid Quinoline Scaffold

The (8-chloroquinolin-3-yl)boronic acid scaffold provides exclusive access to a specific class of homeodomain interacting protein kinase 2 (HIPK2) inhibitors that cannot be synthesized using alternative quinoline boronic acid regioisomers. In a 2022 RSC Advances study, Das et al. demonstrated the Pd-catalyzed C-4 borylation of structurally complex chloroquinolines, enabling the synthesis of boron-based HIPK2 inhibitors including compounds derived from the 8-chloro-3-borylated quinoline scaffold [1]. The scaffold derived from this compound (designated as BT173 analogs) showed specific pharmacologic inhibition of HIPK2 for antifibrotic therapy, strongly inhibiting the ability of HIPK2 to potentiate downstream transcriptional activity [1]. In contrast, 3-quinolineboronic acid lacks the 8-chloro substituent required for this specific inhibitor class and is instead documented for HIV protease inhibitor synthesis and TGF-1/activin A signaling inhibitor preparation . 8-Quinolineboronic acid, while catalytically active in amide formation and aldol reactions, has not been demonstrated as a viable precursor for HIPK2-targeted therapeutics [2].

HIPK2 inhibition Antifibrotic drug discovery Quinoline borylation

Regioselective Borylation Efficiency: Synthetic Accessibility of 8-Chloro-3-Borylated Quinoline Derivatives

The target compound's scaffold is accessible via an efficient Pd-catalyzed C-4 borylation methodology developed specifically for structurally complex chloroquinolines. Das et al. demonstrated this transformation using bis(pinacolato)diboron (B2(pin)2) without the use of any external ligand, under relatively simple conditions [1]. The borylated intermediates were successfully converted into oxaboroles, trifluoroborate salts, and boronic acids, and were rendered in Suzuki reactions to construct biaryl systems in good yields (78% isolated yield for representative Suzuki product ethyl 4-(4-cyanophenyl)-7-methoxyquinoline-3-carboxylate) [1]. This synthetic accessibility provides a defined route to derivatives of (8-chloroquinolin-3-yl)boronic acid. In comparison, 2-chloroquinolin-3-boronic acid (CAS 128676-84-6), while sharing the same molecular formula (C9H7BClNO2, MW 207.42) and 3-boronic acid positioning, differs in the chlorine substitution pattern (C2 versus C8), which alters the electronic distribution and steric environment of the quinoline ring . 5-Quinolinyl boronic acid has been documented as a demanding compound for quaternization reactions with poor solubility characteristics, limiting its synthetic utility in certain transformations [2].

Palladium catalysis C-H borylation Suzuki coupling precursors

Commercially Available Purity Specifications for Reproducible Research

The target compound is commercially available with defined purity specifications that support reproducible research outcomes. Supplier documentation indicates a standard purity of 98% for (8-chloroquinolin-3-yl)boronic acid , with calculated physicochemical parameters including TPSA 53.35, LogP 0.568, and 1 rotatable bond . In comparison, 3-quinolineboronic acid (CAS 191162-39-7) is available as a solid with a melting point of 191-196°C and requires storage at 2-8°C . 2-Chloroquinolin-3-boronic acid (CAS 128676-84-6) shares identical molecular formula and weight with the target compound but differs in chlorine position, which affects its solubility and stability profile—it is described as a white to light yellow crystalline solid with good solubility in most organic solvents and water, stable in air and at low temperatures .

Quality control Reproducibility Analytical specifications

(8-Chloroquinolin-3-yl)boronic Acid: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


HIPK2-Targeted Antifibrotic Drug Discovery Programs

This compound is specifically indicated for medicinal chemistry programs targeting homeodomain interacting protein kinase 2 (HIPK2) inhibition for antifibrotic therapy, particularly for kidney fibrosis [1]. The 8-chloro-3-boronic acid quinoline scaffold enables the synthesis of BT173-class HIPK2 inhibitors that strongly inhibit HIPK2-mediated downstream transcriptional activity [1]. Procurement is justified for research teams requiring this specific pharmacophore; alternative quinoline boronic acids (e.g., 3-quinolineboronic acid, 8-quinolineboronic acid) lack the requisite substitution pattern and have not been validated as HIPK2 inhibitor precursors .

Suzuki-Miyaura Cross-Coupling for Quinoline-Based Biaryl Library Synthesis

The compound serves as a versatile Suzuki-Miyaura coupling partner for constructing C-3 arylated quinoline biaryl libraries. Using established Pd-catalyzed conditions, this boronic acid enables the synthesis of 3-arylquinoline derivatives with demonstrated yields up to 78% for representative coupling reactions [1]. This application is particularly relevant for structure-activity relationship (SAR) studies requiring systematic variation of the C-3 aryl substituent while maintaining the 8-chloro functionality as a fixed pharmacophoric element.

Diversification to Oxaborole and Trifluoroborate Derivatives

The borylated scaffold derived from this compound can be efficiently converted into oxaborole, potassium trifluoroborate salt, and boronic acid derivatives [1]. These transformations enable access to a broader chemical space of boron-containing quinoline analogs for biological screening. The demonstrated synthetic pathway from borylated intermediates to oxaboroles (via NaBH4 reduction followed by HCl neutralization) and to trifluoroborate salts (75% yield with KHF2 in MeOH) provides validated protocols for derivative synthesis [1].

Precursor for 8-Chloroquinoline-Containing Pharmaceutical Intermediates

The compound functions as a key building block for synthesizing pharmaceutical intermediates requiring both 8-chloro substitution and C-3 functionalization of the quinoline core. Commercial availability at 98% purity with defined physicochemical parameters (TPSA 53.35, LogP 0.568) [1] supports reproducible scale-up in medicinal chemistry workflows. This scenario applies to drug discovery programs where the 8-chloroquinoline moiety is a privileged scaffold for biological target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (8-chloroquinolin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.